![molecular formula C14H22N2O4S B3344740 N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide CAS No. 89840-79-9](/img/structure/B3344740.png)
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Overview
Description
“N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide” is a complex organic compound. Based on its name, it likely contains functional groups such as nitro (-NO2), sulfonamide (-SO2NH2), and alkyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the reaction of amines with other organic compounds .Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its name and the known structures of similar compounds. For example, “N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide” likely contains a benzene ring (based on the “benzene” in its name), nitro groups attached to the benzene ring, and sulfonamide groups .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, nitro groups can participate in reduction reactions, and sulfonamide groups can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, similar compounds such as “N,N-Bis(2-methylpropyl)benzenamine” have a molecular weight of 185.3495 .Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-7-5-6-13(8-14)16(17)18/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACVEJPRMIXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599190 | |
Record name | N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide | |
CAS RN |
89840-79-9 | |
Record name | N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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